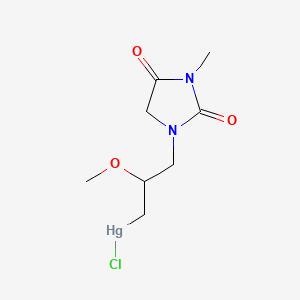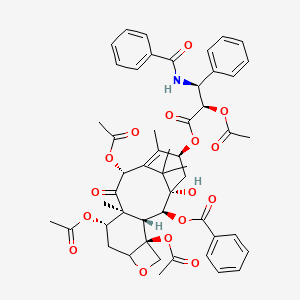
Taxol 7,2'-diacetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Taxol 7,2’-diacetate is a derivative of paclitaxel, a well-known chemotherapeutic agent. Paclitaxel, commonly known as Taxol, is a complex diterpenoid compound originally isolated from the bark of the Pacific yew tree (Taxus brevifolia). Taxol 7,2’-diacetate retains the core structure of paclitaxel but has acetyl groups at the 7 and 2’ positions, which can influence its chemical properties and biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Taxol 7,2’-diacetate involves multiple steps, starting from the core structure of paclitaxel. The acetylation of paclitaxel at the 7 and 2’ positions can be achieved using acetic anhydride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature to avoid decomposition of the sensitive taxane structure.
Industrial Production Methods
Industrial production of Taxol and its derivatives, including Taxol 7,2’-diacetate, often involves semi-synthetic methods. These methods start with the extraction of baccatin III, a precursor found in the needles of the European yew tree (Taxus baccata). Baccatin III is then chemically modified through a series of steps to produce paclitaxel and its derivatives. Advances in metabolic engineering and synthetic biology have also enabled the production of taxane precursors in microbial systems, which can be further modified to obtain Taxol 7,2’-diacetate .
化学反应分析
Types of Reactions
Taxol 7,2’-diacetate can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen-containing functional groups.
Reduction: Removal of oxygen or addition of hydrogen.
Substitution: Replacement of one functional group with another.
Acylation: Addition of acyl groups, such as acetylation.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide (CrO3) or potassium permanganate (KMnO4) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Acylation: Acetic anhydride (Ac2O) in the presence of a base like pyridine is used for acetylation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or ketone derivatives, while reduction can yield alcohols or alkanes. Substitution reactions can introduce halogens or other functional groups, and acylation results in the addition of acyl groups .
科学研究应用
Taxol 7,2’-diacetate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity and stability of taxane derivatives.
Biology: Investigated for its effects on cell division and microtubule dynamics.
Medicine: Explored as a potential chemotherapeutic agent with modified pharmacokinetic properties compared to paclitaxel.
Industry: Utilized in the development of drug delivery systems and formulations to enhance the solubility and bioavailability of taxane-based drugs
作用机制
The mechanism of action of Taxol 7,2’-diacetate is similar to that of paclitaxel. It stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest at the G2/M phase and subsequent cell death. This effect is particularly pronounced in rapidly dividing cancer cells. The molecular targets include tubulin, a protein that forms the structural component of microtubules. By binding to tubulin, Taxol 7,2’-diacetate disrupts the normal function of the cytoskeleton, inhibiting cell division and inducing apoptosis .
相似化合物的比较
Taxol 7,2’-diacetate can be compared with other taxane derivatives, such as:
Paclitaxel: The parent compound, widely used in cancer therapy.
Docetaxel: A semi-synthetic derivative with improved solubility and efficacy.
Cabazitaxel: A newer taxane with activity against paclitaxel-resistant cancer cells.
The uniqueness of Taxol 7,2’-diacetate lies in its specific acetylation pattern, which can influence its pharmacokinetics and biological activity. This modification may enhance its solubility, stability, and ability to overcome drug resistance compared to other taxane derivatives .
属性
CAS 编号 |
81924-74-5 |
|---|---|
分子式 |
C51H55NO16 |
分子量 |
938.0 g/mol |
IUPAC 名称 |
[(1S,2S,3R,4S,9S,10S,12R,15S)-4,9,12-triacetyloxy-15-[(2R,3S)-2-acetyloxy-3-benzamido-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C51H55NO16/c1-27-35(66-47(60)41(65-30(4)55)39(32-18-12-9-13-19-32)52-45(58)33-20-14-10-15-21-33)25-51(61)44(67-46(59)34-22-16-11-17-23-34)42-49(8,43(57)40(64-29(3)54)38(27)48(51,6)7)36(63-28(2)53)24-37-50(42,26-62-37)68-31(5)56/h9-23,35-37,39-42,44,61H,24-26H2,1-8H3,(H,52,58)/t35-,36-,37?,39-,40+,41+,42-,44-,49+,50-,51+/m0/s1 |
InChI 键 |
WQUSBTYBTBXULJ-DMKBNJKNSA-N |
手性 SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](CC4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |
规范 SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)C)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)C)C)OC(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[2-(1-methylpiperidin-2-yl)phenyl] N,N-dimethylcarbamate](/img/structure/B13777885.png)
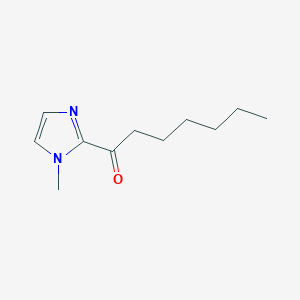

![4'-Formyl[1,1'-biphenyl]-4-sulfonic acid](/img/structure/B13777903.png)

![2-(1,3-Dioxobenzo[f]isoindol-2-yl)-3,3-dimethylbutanoate;rhodium(2+)](/img/structure/B13777905.png)
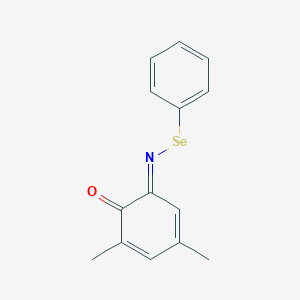

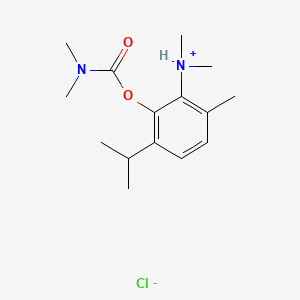
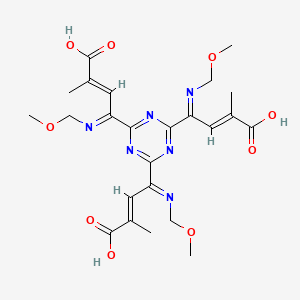
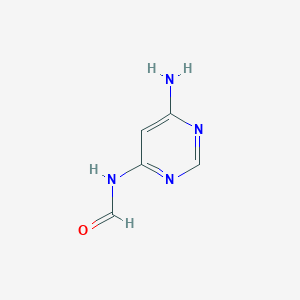
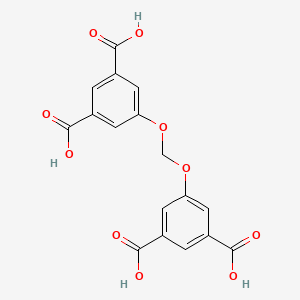
![1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B13777943.png)
